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Compound of Interest

Compound Name: 6-Formylindolo(3,2-b)carbazole

Cat. No.: B1196274

6-Formylindolo(3,2-b)carbazole: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan derivative that has
garnered significant attention as a potent endogenous agonist of the aryl hydrocarbon receptor
(AhR). Its high binding affinity and subsequent rapid metabolic degradation via a cytochrome
P450-dependent feedback loop make it a unique tool for studying AhR signaling in various
physiological and pathological processes. This technical guide provides an in-depth overview of
the chemical properties, synthesis, and biological activity of FICZ, complete with experimental
methodologies and visual representations of key pathways and workflows.

Chemical and Physical Properties

FICZ is a heterocyclic compound with a rigid, planar structure. Its chemical and physical
properties are summarized in the table below.
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Property Value Reference
Molecular Formula C19H12N20 [1]
Molecular Weight 284.31 g/mol [2]
CAS Number 172922-91-7 [2]
Appearance Crystalline solid [3]
Melting Point 175-177 °C (decomposes) [4]

Soluble in DMSO (to 25 mM)
Solubility and DMF. Sparingly soluble in [315]

agueous solutions.

UV-Vis Absorption Maxima 214, 226, 249, 307, 334, 383,

(Amax) 454 nm [3lie]

Aryl Hydrocarbon Receptor

(ARR) Binding Affinity (Kd) X107 M (70 pM) [5117]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following *H and *C NMR data were reported for FICZ in DMSO-de[4]:

e 'H NMR (400 MHz, DMSO-ds) 6 (ppm): 11.51 (1H, s), 10.95 (1H, s), 8.72 (1H, d, J = 8.3 Hz),
8.49 (1H, s), 8.28 (1H, d, J = 7.8 Hz), 7.69 (1H, d, J = 8.0 Hz), 7.54 (1H, d, J = 8.0 Hz), 7.45
(2H, m), 7.19 (2H, m).

« 13C NMR (100 MHz, DMSO-ds) & (ppm): 167.5, 142.1, 141.6, 136.2, 135.6, 126.7, 126.6,
125.4,123.8, 122.1, 121.7, 120.8, 120.5, 119.1, 118.2, 112.0, 111.2, 107.2, 105.6.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the expected characteristic infrared absorption peaks
for FICZ would include:
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» N-H stretching: A sharp to moderately broad peak around 3300-3500 cm~? corresponding to
the indole N-H groups.

e Aromatic C-H stretching: Peaks typically appearing just above 3000 cm~1.

e C=0 stretching: A strong, sharp peak in the region of 1650-1700 cm~* due to the aldehyde
carbonyl group.

o C=C stretching: Multiple peaks in the 1400-1600 cm~1 region, characteristic of the aromatic
carbazole framework.

C-N stretching: Bands in the 1200-1350 cm~* range.

Synthesis of 6-Formylindolo(3,2-b)carbazole

Several synthetic routes to FICZ have been reported. A common and effective approach is the
double Fischer indolization. More recently, a gram-scale synthesis has been developed,
making FICZ more accessible for research.[7][8]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of FICZ.
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Caption: Generalized workflow for the chemical synthesis of FICZ.
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Experimental Protocol: Gram-Scale Synthesis
(Conceptual)

The following is a conceptual outline based on reported gram-scale synthesis methodologies.
[4] For detailed experimental procedures, it is crucial to consult the primary literature.

¢ Coupling of Indole Precursors: Protected indole derivatives, such as 1-(phenylsulfonyl)-1H-
indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, are used as starting materials.
These are coupled under specific reaction conditions to form a di-indolyl intermediate.

o Cyclization: The intermediate undergoes an acid-catalyzed cyclization reaction to form the
indolo(3,2-b)carbazole scaffold.

» Deprotection and Formylation (if necessary): Depending on the specific route, deprotection
of the indole nitrogens and formylation at the 6-position are carried out.

 Purification: The crude product is purified, often by crystallization, to yield pure 6-
formylindolo(3,2-b)carbazole. This avoids column chromatography for large-scale
preparations.

Biological Activity and Mechanism of Action

FICZ is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription
factor. The binding of FICZ to AhR initiates a cascade of events leading to the expression of

target genes.

The Aryl Hydrocarbon Receptor (AhR) Signaling
Pathway

The diagram below illustrates the canonical AhR signaling pathway activated by FICZ.
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Caption: The canonical AhR signaling pathway activated by FICZ.
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Upon entering the cell, FICZ binds to the cytosolic AhR complex, causing the dissociation of
chaperone proteins (Hsp90, XAP2, p23). The activated AhR-ligand complex translocates to the
nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds
to specific DNA sequences known as xenobiotic responsive elements (XRES) in the promoter
regions of target genes, most notably cytochrome P450 1A1 (CYP1A1l). This leads to the
transcription and translation of CYP1A1, an enzyme that efficiently metabolizes FICZ, creating
a rapid negative feedback loop that terminates the signal.

Experimental Protocols for Biological Assays
Cell-Based Reporter Gene Assay for AhR Activity

This assay is commonly used to screen for and characterize AhR agonists and antagonists.

e Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a
reporter plasmid is used. The plasmid contains an XRE sequence driving the expression of a
reporter gene, such as luciferase or -galactosidase.

o Compound Treatment: Cells are seeded in multi-well plates and treated with various
concentrations of FICZ or other test compounds. A vehicle control (e.g., DMSO) is also
included.

 Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for AhR
activation and reporter gene expression.

o Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is
measured using a luminometer or spectrophotometer, depending on the reporter gene used.

o Data Analysis: The reporter gene activity is normalized to cell viability or a co-transfected
control plasmid. Dose-response curves are generated to determine the ECso value of FICZ.

Competitive Binding Assay for AhR

This assay measures the ability of a test compound to compete with a radiolabeled ligand for
binding to the AhR.

e Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable
source, such as rat or mouse liver.
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 Incubation: The cytosolic extract is incubated with a constant concentration of a high-affinity
radiolabeled AhR ligand (e.g., [H]-TCDD) and varying concentrations of FICZ or other
unlabeled competitor compounds.

o Separation of Bound and Free Ligand: The AhR-ligand complexes are separated from the
unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion
chromatography.

o Quantification: The amount of radioactivity in the bound fraction is measured using a
scintillation counter.

o Data Analysis: The data are used to generate a competition curve, from which the ICso value
of FICZ can be determined. This value can then be used to calculate the binding affinity (Ki).

Conclusion

6-Formylindolo(3,2-b)carbazole is a pivotal molecule for understanding the physiological
roles of the aryl hydrocarbon receptor. Its well-characterized chemical properties, established
synthetic routes, and potent, transient biological activity make it an invaluable tool for
researchers in toxicology, immunology, and drug development. The methodologies outlined in
this guide provide a foundation for the synthesis and functional characterization of FICZ in a
laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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